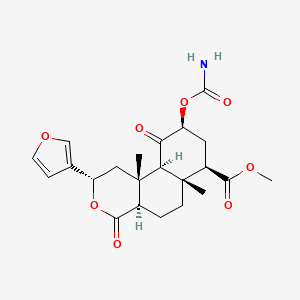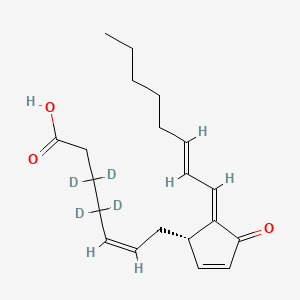
15-脱氧-Δ12,14-前列腺素J2-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-deoxy-Delta12,14-Prostaglandin J2-d4 is a synthetic derivative of the naturally occurring prostaglandin D2. It is a cyclopentenone prostaglandin known for its potent anti-inflammatory and anti-tumor properties. This compound is widely studied for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in various cellular processes including metabolism, inflammation, and cell differentiation .
科学研究应用
15-deoxy-Delta12,14-Prostaglandin J2-d4 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell signaling and gene expression.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research
作用机制
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin J2-d4 (15d-PGJ2-d4) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays a crucial role in regulating inflammatory responses and is involved in various biological processes such as lipid metabolism, insulin sensitivity, and cell differentiation .
Mode of Action
15d-PGJ2-d4 acts as a selective agonist to PPARγ . It binds to the receptor with high affinity, leading to the activation of PPARγ . This activation results in the modulation of gene expression, which can lead to various cellular responses . Interestingly, 15d-PGJ2-d4 also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription .
Biochemical Pathways
The activation of PPARγ by 15d-PGJ2-d4 affects several biochemical pathways. For instance, it has been reported to inhibit the TNFα induced IKK-NF-κB pathway . This inhibition results in the downregulation of specific cell adhesion molecules, reducing the adhesion and infiltration of leukocytes .
Result of Action
The activation of PPARγ by 15d-PGJ2-d4 leads to various molecular and cellular effects. It has been reported to induce apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . Additionally, it promotes the differentiation of fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines .
Action Environment
The action of 15d-PGJ2-d4 can be influenced by various environmental factors. For instance, under inflammatory conditions, the compound’s anti-inflammatory properties may be particularly beneficial . .
生化分析
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin J2-d4 is known to interact with various enzymes, proteins, and other biomolecules. It is a selective agonist to PPARγ (peroxisome proliferator-activated receptors) and a covalent PPARδ agonist . It promotes efficient differentiation of C3H10T1/2 fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines that express PPARγ and cyclooxygenase-2 (COX-2) .
Cellular Effects
15-deoxy-Delta12,14-Prostaglandin J2-d4 has been shown to have significant effects on various types of cells and cellular processes. It regulates the inflammatory response in vivo . It also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription . It acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of 15-deoxy-Delta12,14-Prostaglandin J2-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, 15-deoxy-Delta12,14-Prostaglandin J2-d4 has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress .
Metabolic Pathways
15-deoxy-Delta12,14-Prostaglandin J2-d4 is involved in the metabolic pathways of prostaglandins, which are produced from arachidonic acid by cyclooxygenase .
Subcellular Localization
It has been shown to prevent reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress , suggesting its activity in the mitochondria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2-d4 typically involves the dehydration of prostaglandin D2. The process includes several steps:
Dehydration: Prostaglandin D2 undergoes dehydration to form prostaglandin J2.
Isomerization: Prostaglandin J2 is then isomerized to Delta12,14-prostaglandin J2.
Deoxygenation: The final step involves the removal of the 15-hydroxy group to yield 15-deoxy-Delta12,14-Prostaglandin J2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
15-deoxy-Delta12,14-Prostaglandin J2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
相似化合物的比较
Similar Compounds
Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2-d4.
Prostaglandin J2: An intermediate in the synthesis of 15-deoxy-Delta12,14-Prostaglandin J2-d4.
Delta12,14-Prostaglandin J2: A closely related compound with similar biological activities.
Uniqueness
15-deoxy-Delta12,14-Prostaglandin J2-d4 is unique due to its potent anti-inflammatory and anti-tumor properties, which are more pronounced compared to its precursors and intermediates. Its ability to modulate multiple signaling pathways and its high affinity for PPAR-γ make it a valuable compound in scientific research .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUMKCAEVRUBK-NSTSLKHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
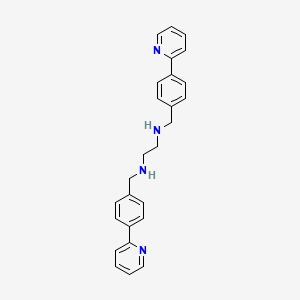
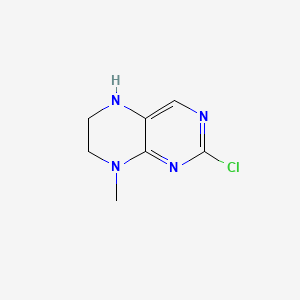
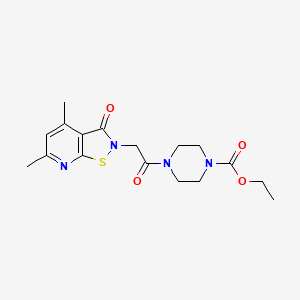

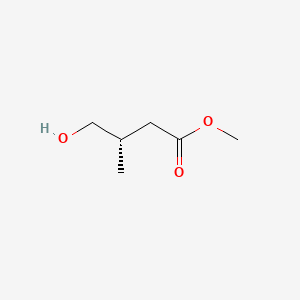
![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
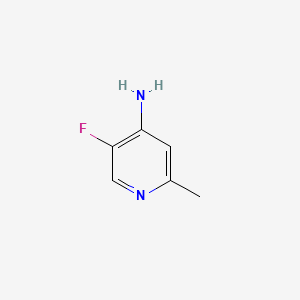
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
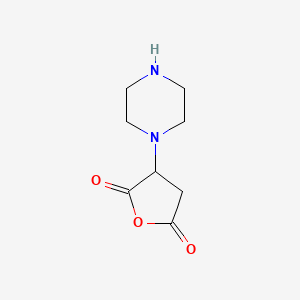

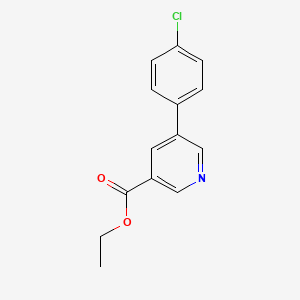
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
